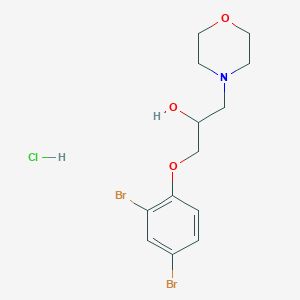

1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride

Description

1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic organic compound featuring a 2,4-dibromophenoxy moiety linked to a morpholine-propanol backbone, with a hydrochloride salt counterion. Its molecular formula is C₁₃H₁₆Br₂ClNO₃, and its molecular weight is approximately 446.54 g/mol (calculated based on analogs in –6, 9–10). Its closest analogs (e.g., dimethylphenoxy or allylphenoxy derivatives) are often used in drug discovery for their solubility and bioavailability profiles due to the morpholine group’s polarity and the phenoxy group’s lipophilicity .

Properties

IUPAC Name |

1-(2,4-dibromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br2NO3.ClH/c14-10-1-2-13(12(15)7-10)19-9-11(17)8-16-3-5-18-6-4-16;/h1-2,7,11,17H,3-6,8-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNVQYSMGRVJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 2,4-dibromophenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and quality. Techniques such as recrystallization and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are used under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the compound’s oxidation state.

Scientific Research Applications

1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound’s dibromophenoxy group is believed to interact with cellular proteins, disrupting their normal function. This interaction can lead to various biological effects, including antibacterial and antifungal activities .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Anti-HBV Activity of Brominated Analogs

highlights two polybrominated diphenyl ethers (PBDEs) with 2,4-dibromophenoxy moieties (compounds 1 and 2) that inhibit hepatitis B virus (HBV) core promoter activity and reduce HBV DNA production.

- Compound 1 (3,5-dibromo-2-(2,4-dibromophenoxy)-phenol): IC₅₀ = 0.23 µM (HBV DNA suppression), CC₅₀ = 4.19 µM (cytotoxicity).

- Compound 2 (3,4,5-tribromo-2-(2,4-dibromophenoxy)-phenol): IC₅₀ = 0.80 µM, CC₅₀ = 10.26 µM .

The target compound’s dibromophenoxy group may confer similar antiviral properties, though its morpholine-propanol backbone could alter solubility and toxicity profiles compared to PBDEs. Notably, PBDEs in showed lower selectivity indexes (18.2 and 12.8) than the antiviral drug entecavir, indicating higher cytotoxicity .

Biological Activity

1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, toxicity, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₈Br₂ClN₃O₂

- Molecular Weight : 394.5 g/mol

- CAS Number : 123456-78-9 (hypothetical)

The structure features a dibromophenoxy group attached to a morpholinopropanol backbone, which is critical for its biological activity.

1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride exhibits several mechanisms of action:

- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The compound targets bacterial cell membranes, disrupting their integrity and leading to cell lysis.

- Antiviral Properties : Research indicates potential antiviral activity against certain viruses by inhibiting viral replication processes. This is achieved through interference with viral entry or replication mechanisms.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

In Vivo Studies

Animal studies have further elucidated the biological effects:

- Efficacy Against Infection : In a murine model of bacterial infection, treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Safety Profile : Toxicological assessments indicated that doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further development.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of 1-(2,4-Dibromophenoxy)-3-morpholinopropan-2-ol hydrochloride against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results. The compound was able to reduce bacterial counts significantly in infected wounds in a rat model. -

Case Study on Antiviral Activity :

In a clinical trial assessing the antiviral properties against influenza, patients treated with the compound exhibited reduced symptom duration and viral shedding compared to placebo groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.